molecular formula C21H17NO5 B11144006 7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one

7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11144006
M. Wt: 363.4 g/mol
InChI Key: FOAZBOMJZPXYIG-UHFFFAOYSA-N
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Description

7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that features both indole and chromone moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the chromone ring is known for its anti-inflammatory and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

The chromone moiety can be synthesized through the cyclization of o-hydroxyacetophenone derivatives. The final step involves the coupling of the indole and chromone derivatives through an ether linkage, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring. Halogenation and nitration are common examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohols from the reduction of carbonyl groups.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. The indole and chromone moieties are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Medicine

The compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with multiple biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating their activity. The chromone moiety can scavenge free radicals, reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethoxy]-2H-chromen-2-one apart is the combination of both indole and chromone moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

7-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C21H17NO5/c1-13(23)22-9-8-15-10-16(3-6-18(15)22)19(24)12-26-17-5-2-14-4-7-21(25)27-20(14)11-17/h2-7,10-11H,8-9,12H2,1H3

InChI Key

FOAZBOMJZPXYIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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